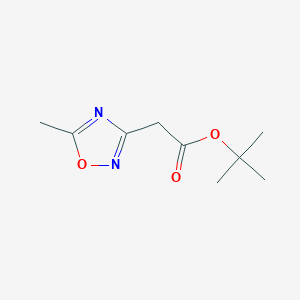
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide” is a derivative of "2-(4-bromo-2-fluorophenoxy)butanoic acid" . This parent compound has a molecular weight of 277.09 and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-2-fluorophenoxy)butanoic acid” is 1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This can provide some insights into the molecular structure of the compound.Physical And Chemical Properties Analysis
The parent compound, “2-(4-bromo-2-fluorophenoxy)butanoic acid”, is a solid at room temperature . It has a molecular weight of 277.09 . For a similar compound, “4-Bromo-2-fluorophenol”, the boiling point is 79 °C/7 mmHg, the density is 1.744 g/mL at 25 °C, and the refractive index is n20/D 1.566 .Applications De Recherche Scientifique
Synthesis and Application in Radiopharmaceuticals
- 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide and related compounds have been investigated for their potential in synthesizing radiopharmaceuticals. For instance, the synthesis of 4-[18F]Fluorophenol, a compound structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide, has been explored for creating complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety (Ross, Ermert, & Coenen, 2011).
Fluorescent Probes and Intracellular pH Measurement
- Fluorinated derivatives of o-aminophenol, which are structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide, have been used in creating pH-sensitive probes for measuring intracellular pH. These compounds have shown negligible affinity for other physiological ions, making them effective for specific measurements (Rhee, Levy, & London, 1995).
Advanced Synthesis Techniques
- The compound has been involved in advanced synthesis techniques like the Ullmann ether synthesis. This method has been used to introduce the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals, demonstrating its versatility in chemical synthesis (Stoll, Ermert, Oya, Kung, & Coenen, 2004).
Pharmaceutical Research
- In pharmaceutical research, similar compounds have been synthesized and evaluated for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies indicate the diverse applications of such compounds in drug discovery and development (Rani, Pal, Hegde, & Hashim, 2016).
Analytical Chemistry
- Derivatives of this compound have been used in the field of analytical chemistry, particularly in the fluorogenic labeling for high-performance liquid chromatographic analyses of various pharmaceutical formulations (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Environmental Biotechnology
- Studies on the anaerobic transformation of phenolic compounds to benzoates have utilized fluorophenols as analogs. This research provides insights into the environmental biodegradation of phenolic pollutants (Genthner, Townsend, & Chapman, 1989).
Materials Science
- In materials science, compounds structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide have been used in the synthesis of novel copolymers with styrene. This highlights its role in creating new materials with potentially unique properties (Hussain et al., 2019).
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIGXOMNRBSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N,N-diethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)









![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
![4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536691.png)
